2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)butanamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Met-Gly-OH: is a compound that consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dipeptide composed of methionine (Met) and glycine (Gly). The Fmoc group is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for the stepwise construction of peptides without unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods: : Industrial production of Fmoc-Met-Gly-OH typically involves solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled step-by-step on a solid resin support, with Fmoc used as a temporary protecting group for the N-terminus .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.
Deprotection: 20% piperidine in DMF.
Major Products
Oxidation: Methionine sulfoxide.
Deprotection: Free amine group on methionine and dibenzofulvene.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
Mechanism
- The Fmoc group protects the amine group of methionine during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed by base (e.g., piperidine), which neutralizes the released HCl and forms a stable adduct with the dibenzofulvene byproduct .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Gly-OH: Used as a lysosomally cleavable linker in antibody-drug conjugates.
Fmoc-Met-OH: Similar to Fmoc-Met-Gly-OH but without the glycine residue.
Uniqueness
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H24N2O5S/c1-30-11-10-19(21(27)23-12-20(25)26)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,23,27)(H,24,28)(H,25,26) |
InChI Key |
VPZQIQAXTFVIOD-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.